molecular formula C8H12N4 B1599735 5-(Piperazin-1-yl)pyrimidine CAS No. 202135-70-4

5-(Piperazin-1-yl)pyrimidine

Cat. No. B1599735
CAS RN: 202135-70-4
M. Wt: 164.21 g/mol
InChI Key: FECWNGIPDUINQE-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pyrimidine is a compound that has been identified as a metabolite of buspirone . It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves various methods. One approach involves the use of a new heterogeneous catalyst (MCM-PP) synthesized by post synthesis grafting of 2- (piperazin-1-yl)pyrimidine functionalized organosilane onto MCM-41 mesoporous silica . Another method involves the use of molecular docking studies .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H . The molecular weight of its hydrochloride form is 200.67 .


Physical And Chemical Properties Analysis

This compound hydrochloride is a solid substance . It has a molecular weight of 200.67 and is stored at room temperature .

Scientific Research Applications

1. Antagonistic Properties in Neurological Research

5-(Piperazin-1-yl)pyrimidine derivatives have been investigated for their potential as receptor antagonists in neurological research. One study synthesized piperazin-1-yl substituted unfused heterobiaryls to explore their binding affinity to 5-HT7 receptors. Compounds in this series demonstrated varied selectivity profiles, with some showing dual 5-HT7/5-HT2AR ligand properties and others acting as multi-receptor agents (Strekowski et al., 2016).

2. Application in Cancer Research

In cancer research, this compound compounds have been utilized for their potential therapeutic benefits. A study demonstrated the synthesis of novel N1-(indan-5-yl)amidrazones incorporating piperazines, with one compound showing significant antitumor activity against breast cancer cell lines MCF7 and T47D (Daldoom et al., 2020).

3. Development of Antimalarial Agents

Research into antimalarial treatments has also incorporated this compound. A study synthesized a series of 4-aminoquinoline-pyrimidine hybrids linked through piperazine, evaluating their in vitro antimalarial activity. Several compounds displayed potent activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Thakur, Khan, & Rawat, 2014).

4. Targeting Adenosine Receptors

In targeting human adenosine receptors, derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine substituted at the 5-position with piperazin-1-yl moieties were synthesized. This research aimed at modulating the affinity and selectivity profiles for adenosine A1 and/or A2A receptor subtypes (Squarcialupi et al., 2017).

5. Role in HIV-1 Inhibition

A novel series of substituted piperazine-1-yl-pyrimidine derivatives were designed as HIV-1 non-nucleoside inhibitors. These compounds were evaluated for their activity against wild-type and resistant strains of HIV-1, offering insights into developing new anti-HIV-1 inhibitors (Jin et al., 2018).

6. Exploration in Antibacterial Agents

The synthesis of water-soluble pyrazolo[1,5-a]pyrimidine derivatives, including a compound with a 5-chloro-7-(4-methyl-piperazin-1-yl)-pyrazolo[1,5-a]pyrimidine structure, showed antibacterial activity. This research also examined their interactions with plasma proteins, providing valuable insights into their potential as antibacterial agents (He et al., 2020).

Safety and Hazards

The safety information for 5-(Piperazin-1-yl)pyrimidine hydrochloride includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

5-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-3-12(4-2-9-1)8-5-10-7-11-6-8/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECWNGIPDUINQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452929
Record name 5-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202135-70-4
Record name 5-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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